Synthetic Step Yield Advantage of the Cbz-Alkoxycarbonyl Dipeptide Route vs. the Prior-Art N6-(tert-Butoxycarbonyl)-L-lysyl-L-proline Intermediate
In the lisinopril synthesis patent literature, the compound class to which N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt belongs is shown to be accessible via an alkoxycarbonyl protection strategy that achieves a 94% yield in the first protection step (N2,N6-bis[(phenylmethoxy)carbonyl]-L-lysine formation from L-lysine hydrochloride), using the commodity reagent benzylchloroformate [1]. In contrast, the original lisinopril patent (US 4,374,829) employed N6-(tert-butoxycarbonyl)-L-lysyl-L-proline, an intermediate whose synthesis was subsequently found by Wu et al. (J. Pharm. Sci. 1985) to require ‘complex and expensive reagents’. The explicit patent teaching is that the Cbz-alkoxycarbonyl route achieves ‘equal or like’ intermediates using ‘easily accessible and cheap reagents’ [2]. This combination — a documented 94% step yield with low-cost reagents — represents a process-economic differentiation for procurement of the Cbz-protected dipeptide intermediate class over its Boc-protected counterpart.
| Evidence Dimension | Step yield and reagent cost for protected Lys intermediate synthesis |
|---|---|
| Target Compound Data | 94% yield for N2,N6-bis[(phenylmethoxy)carbonyl]-L-lysine (the fully protected Lys precursor to the compound); reagent: 97% benzylchloroformate, aqueous alkaline medium, 20–25°C, 3 h total [1] |
| Comparator Or Baseline | N6-(tert-butoxycarbonyl)-L-lysyl-L-proline (Boc-protected lisinopril intermediate); synthesis described by Wu et al., J. Pharm. Sci. 74(3), 352–4 (1985), requiring ‘complex and expensive reagents’ [2] |
| Quantified Difference | 94% yield documented for Cbz protection step; no yield reported for Boc intermediate but process is characterised in patent as using expensive reagents; qualitative cost and simplicity advantage for Cbz route |
| Conditions | L-lysine hydrochloride (0.50 mol), benzylchloroformate (1.05 eq), pH 11.0–11.5, aqueous NaOH, 20–25°C, 3 h; NCA formation with SOCl₂/DMF; coupling with L-proline in hydroacetonic alkaline medium at 0–10°C [1] |
Why This Matters
For procurement of lisinopril intermediates at scale, the documented high-yield step using a widely available, low-cost reagent translates directly to lower cost of goods and simplified supply chain logistics compared to the Boc-protected alternative, which requires specialised reagents.
- [1] Cannata V, Merli V, Saguatti S. U.S. Patent 6,031,112. Process for the production of alkoxycarbonyl-dipeptides intermediates in the synthesis of the lisinopril. Example 1: N2,N6-bis[(phenylmethoxy)carbonyl]-L-lysine obtained in 94% yield. View Source
- [2] Cannata V, Merli V, Saguatti S. U.S. Patent 6,031,112. Background: ‘Wu M. T. et al. have subsequently described the synthesis … which requires complex and expensive reagents. It has now been found that alkoxycarbonyldipeptides equal or like to that described in the prior art can be obtained in a simple manner and with good yields by using easily accessible and cheap reagents.’ View Source
